molecular formula C13H11FO B1342844 4-(4-Fluorophenyl)-2-methylphenol CAS No. 22494-35-5

4-(4-Fluorophenyl)-2-methylphenol

Cat. No. B1342844
CAS RN: 22494-35-5
M. Wt: 202.22 g/mol
InChI Key: FNMIEFSTWXHDLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been achieved by single-step chemical synthesis . The synthesized compound was characterized using FT-IR and NMR techniques .


Molecular Structure Analysis

The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule . Molecular electrostatic potential was also performed .

Scientific Research Applications

Chemistry Research

4-(4-Fluorophenyl)-2-methylphenol is utilized in chemistry research for the synthesis of complex organic molecules. Its phenolic hydroxyl group can undergo various reactions, such as etherification or esterification, making it a versatile building block for creating larger, more complex structures. This compound can also act as a ligand in coordination chemistry due to its ability to donate electrons to metal centers, forming stable complexes .

Biological Studies

In biology, this compound finds application in enzyme inhibition studies. It can serve as a scaffold for developing inhibitors against specific enzymes, such as hydrolases or oxidases. By modifying the phenolic moiety, researchers can create derivatives with potential biological activity, which can be further explored for therapeutic applications.

Medicinal Chemistry

The incorporation of the 4-fluorophenyl group into pharmaceuticals is known to enhance their metabolic stability and bioavailability. Therefore, 4-(4-Fluorophenyl)-2-methylphenol could be a precursor in the synthesis of new drugs, especially in the development of central nervous system agents and anti-inflammatory medications .

Materials Science

This compound’s structural motif is found in certain polymers and electronic materials. Its aromatic structure can contribute to the thermal stability and rigidity of polymers. Additionally, the fluorine atom can impart unique electrical properties, making derivatives of this compound suitable for use in advanced electronic materials .

Environmental Science

Derivatives of 4-(4-Fluorophenyl)-2-methylphenol may be used in environmental science as sensors or probes due to the fluorine atom’s sensitivity to changes in its environment. This sensitivity can be harnessed to detect pollutants or changes in environmental conditions .

Pharmacology

In pharmacology, the compound’s core structure can be modified to create new molecules with potential pharmacological effects. Its derivatives can be screened for a variety of activities, such as antimicrobial, antiviral, or anticancer properties, contributing to the discovery of new therapeutic agents .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, binds to the adenosine triphosphate (ATP)-binding site of the enzyme . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is a combustible liquid and causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for research on “4-(4-Fluorophenyl)-2-methylphenol” and similar compounds could include the development of new synthetic methods, further investigation of their physical and chemical properties , and exploration of their potential applications in various fields .

properties

IUPAC Name

4-(4-fluorophenyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMIEFSTWXHDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613460
Record name 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-methylphenol

CAS RN

22494-35-5
Record name 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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